2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-4-(5-bromothiophen-2-yl)methylene-4H-thieno[2,3-b]pyrrol-5(6H)-one with ethanamine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: This compound shares the thieno[2,3-b]pyrrole core structure and is studied for its biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another similar compound with potential therapeutic applications.
6H-Benzo[4,5]thieno[2,3-b]indole: This compound is used in the development of organic electronic materials.
Uniqueness
2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClN2S |
---|---|
Molekulargewicht |
202.71 g/mol |
IUPAC-Name |
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2S.ClH/c9-3-1-6-5-10-8-7(6)2-4-11-8;/h2,4-5,10H,1,3,9H2;1H |
InChI-Schlüssel |
GVPYWSZJEPXQMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=CN2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.